methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate
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Overview
Description
Methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate is a chemical compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, an acetamido group, and a benzoate ester
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of carbonates
Mode of Action
Related compounds have been used in the synthesis of carbonates . They react with aliphatic or aromatic alcohols in the presence of potassium tert-butoxide . More research is needed to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Related compounds are involved in the synthesis of carbonates , which are key components in various biochemical pathways
Result of Action
Related compounds have been used in the synthesis of carbonates , which play a crucial role in various biological processes. More research is needed to understand the specific effects of this compound.
Action Environment
Related compounds have been used in reactions that take place at room temperature , suggesting that temperature could be a significant environmental factor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Acetamido Group Introduction: The acetamido group is introduced by reacting the pyridazinone intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group or the ester group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized pyridazinone derivatives.
Reduction: Reduced acetamido derivatives.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(6-oxopyridazin-1(6H)-yl)acetamido)benzoate: Unique due to its specific substitution pattern and functional groups.
4,5-Dichloro-6-oxopyridazin-1(6H)-yl derivatives: Similar pyridazinone core but different substituents.
Arylcarbamates: Similar functional groups but different core structures.
Uniqueness
This compound is unique due to its combination of a pyridazinone ring, acetamido group, and benzoate ester, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-(6-oxopyridazin-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-14(20)10-4-6-11(7-5-10)16-12(18)9-17-13(19)3-2-8-15-17/h2-8H,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKSMFBCMRRSEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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